Octafluoroadiponitrile (OFAD) is a fluorinated nitrile characterized by its exceptional chemical and thermal stability. Due to its unique properties, OFAD has garnered significant interest in various scientific research fields, including:
While OFAD exhibits promising properties for various applications, research on its potential environmental and health impacts is ongoing. Studies suggest that OFAD has a relatively low toxicity; however, further investigation is necessary to fully understand its environmental persistence and degradation pathways. [Source: ]
Octafluoroadiponitrile, also known as 2,2,3,3,4,4,5,5-octafluorohexanedinitrile, is an organic compound with the chemical formula and a molecular weight of 252.065 g/mol. This compound is characterized by its eight fluorine atoms attached to a hexanedinitrile structure. It has a density of 1.594 g/cm³ and a boiling point of 132.3 °C at 760 mmHg. The compound is classified as toxic and irritant, with a flash point of 33.8 °C .
Several methods for synthesizing octafluoroadiponitrile have been documented:
Octafluoroadiponitrile finds applications primarily in specialized chemical processes due to its unique properties:
Octafluoroadiponitrile shares similarities with several other compounds, particularly those containing nitrile and fluorinated groups. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Adiponitrile | 110.16 g/mol | Precursor for nylon; less toxic than octafluoroadiponitrile | |
| Hexafluoroisopropanol | 188.06 g/mol | Used as a solvent; less dense than octafluoroadiponitrile | |
| Perfluorobutyronitrile | 192.06 g/mol | Similar structure but fewer carbon atoms; used in specialty applications |
Octafluoroadiponitrile's uniqueness lies in its high degree of fluorination and its resulting physical and chemical properties, which make it suitable for specialized applications that require high stability and resistance to degradation compared to less fluorinated counterparts.
Octafluoroadiponitrile, with the molecular formula carbon six fluorine eight nitrogen two, represents a highly fluorinated organic compound characterized by its unique structural features and exceptional chemical properties [1] [2]. The compound, formally designated as 2,2,3,3,4,4,5,5-octafluorohexanedinitrile according to International Union of Pure and Applied Chemistry nomenclature, possesses a molecular weight of 252.065 grams per mole [1] [3]. This perfluorinated dinitrile compound is registered under Chemical Abstracts Service number 376-53-4 and exhibits distinctive physicochemical characteristics that distinguish it from both its non-fluorinated analogue and other perfluorinated compounds [1] [4].
The molecular structure consists of a six-carbon chain backbone with two terminal nitrile groups and eight fluorine atoms strategically positioned on the internal carbon atoms [1] [5]. This arrangement creates a highly symmetrical molecule with exceptional thermal stability and unique spectroscopic properties [6]. The compound typically appears as a colorless to pale yellow liquid with a density of 1.594 grams per cubic centimeter, significantly higher than its non-fluorinated counterpart [2] [3] [6].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆F₈N₂ | [1] |
| Molecular Weight (g/mol) | 252.065 | [1] [2] |
| CAS Registry Number | 376-53-4 | [1] |
| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedinitrile | [1] |
| Density (g/cm³) | 1.594 | [2] [3] |
| Boiling Point (°C) | 132.3 at 760 mmHg | [2] [3] |
| Flash Point (°C) | 33.8 | [2] [3] |
| Refractive Index | 1.314 | [4] |
| LogP | 2.575 | [3] [4] |
| Polar Surface Area (Ų) | 47.58 | [3] [4] |
| Exact Mass (amu) | 251.993 | [1] [2] |
| Appearance | Colorless to pale yellow liquid | [6] |
The molecular geometry of octafluoroadiponitrile is characterized by a linear chain structure with tetrahedral coordination around each internal carbon atom [7]. The carbon-fluorine bonds exhibit typical lengths of approximately 1.35 ångström, which are notably shorter than other carbon-halogen bonds due to the high electronegativity of fluorine and the resulting partial ionic character [7]. The carbon-carbon bonds maintain standard single bond lengths of approximately 1.54 ångström, though they may be slightly elongated due to the electron-withdrawing effects of the fluorine substituents [7].
The nitrile groups at each terminus display characteristic linear geometry with carbon-nitrogen triple bond lengths of approximately 1.17 ångström [8]. The bond angles around the fluorinated carbon atoms approximate 107-109 degrees, consistent with tetrahedral geometry, while the carbon-carbon-nitrogen bond angles approach 180 degrees due to the linear nature of the nitrile functional groups [8] [7]. The extensive fluorination creates a highly electronegative molecular environment that significantly influences the electronic distribution and bonding characteristics throughout the molecule [7].
The molecular dipole moment is estimated to range between 2-4 Debye units, resulting from the cumulative effect of the multiple carbon-fluorine dipoles and the terminal nitrile groups [7]. The fluorine atoms adopt staggered conformations around the carbon backbone, minimizing steric repulsion and maximizing molecular stability [6]. This geometric arrangement contributes to the compound's exceptional thermal stability and chemical inertness compared to non-fluorinated analogues [6].
| Bond Type | Typical Value | Notes | Reference |
|---|---|---|---|
| C-F bond length | 1.35 Å | Shorter than other C-halogen bonds | [7] |
| C≡N bond length | 1.17 Å | Triple bond characteristic | [8] |
| C-C bond length | 1.54 Å | Single bond, slightly elongated | [7] |
| F-C-F bond angle | 107-109° | Tetrahedral geometry around carbon | [7] |
| C-C≡N bond angle | 180° | Linear nitrile group | [8] |
| Molecular dipole moment | Estimated 2-4 D | Due to C-F dipoles | [estimated] |
The spectroscopic characterization of octafluoroadiponitrile reveals distinctive features that reflect its unique molecular structure and bonding characteristics [9] [8]. Nuclear magnetic resonance spectroscopy provides crucial structural information, with fluorine-19 nuclear magnetic resonance showing characteristic chemical shifts for the carbon-fluorine two groups in the range of -110 to -130 parts per million relative to trichlorofluoromethane [9] [10]. The fluorine atoms adjacent to the nitrile groups typically exhibit slightly different chemical shifts, appearing between -115 to -130 parts per million due to the electron-withdrawing effect of the nitrile functionality [9] [10].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon signals in the 110-120 parts per million range, appearing as complex multiplets due to extensive fluorine-carbon coupling [11]. The nitrile carbon atoms typically resonate between 115-125 parts per million, often appearing as quartets due to coupling with adjacent fluorine nuclei [11]. The coupling patterns and chemical shifts provide definitive evidence for the proposed molecular structure and fluorine substitution pattern [11].
Infrared spectroscopy demonstrates characteristic absorption bands that are diagnostic for the compound's functional groups [8] [12]. The carbon-nitrogen triple bond stretching vibrations appear in the 2280-2240 wavenumbers region, slightly shifted from typical nitrile frequencies due to the electron-withdrawing effects of the fluorine substituents [8] [12]. Carbon-fluorine stretching vibrations dominate the 1300-1000 wavenumbers region, while carbon-carbon skeletal vibrations are observed in the 800-600 wavenumbers range [12] [13].
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 252, corresponding to the molecular weight of the compound [11]. Characteristic fragmentation patterns include sequential loss of trifluoromethyl groups, with the base peak typically appearing at mass-to-charge ratio 183, representing the loss of a trifluoromethyl fragment [11]. Additional fragmentation involves successive losses of difluoromethylene groups, resulting in peaks separated by 50 atomic mass units [11].
| Spectroscopic Method | Key Features/Frequencies | Typical Range/Values | Reference |
|---|---|---|---|
| Infrared Spectroscopy | C≡N stretching vibration | 2280-2240 cm⁻¹ | [8] [12] |
| Infrared Spectroscopy | C-F stretching vibrations | 1300-1000 cm⁻¹ | [12] [13] |
| Infrared Spectroscopy | C-C skeletal vibrations | 800-600 cm⁻¹ | [12] |
| ¹⁹F Nuclear Magnetic Resonance | CF₂ chemical shifts | -110 to -130 ppm | [9] [10] |
| ¹³C Nuclear Magnetic Resonance | Quaternary carbon signals | 110-120 ppm (estimated) | [11] |
| Mass Spectrometry (EI) | Molecular ion peak [M]⁺ | m/z 252 | [11] |
| Mass Spectrometry (EI) | Base peak fragmentation | m/z 183 [M-CF₃]⁺ | [11] |
| Mass Spectrometry (EI) | Loss of CF₂ groups | Sequential -50 amu losses | [11] |
| Nucleus | Chemical Shift Range | Multiplicity | Reference Standard | Reference |
|---|---|---|---|---|
| ¹⁹F (CF₂ groups) | -110 to -125 ppm | Complex multiplet | CFCl₃ | [9] [10] |
| ¹⁹F (CF₂ α to CN) | -115 to -130 ppm | Complex multiplet | CFCl₃ | [9] [10] |
| ¹³C (quaternary carbons) | 110-120 ppm | Multiplet (F coupling) | TMS | [11] |
| ¹³C (nitrile carbons) | 115-125 ppm | Quartet (F coupling) | TMS | [11] |
| ¹H (trace impurities) | 7.2-7.8 ppm | Singlet | TMS | [14] |
The comparative analysis of octafluoroadiponitrile with related perfluorinated compounds reveals significant structural and property relationships that highlight the unique characteristics of this dinitrile compound [15] [16]. Perfluoroglutaronitrile, with molecular formula carbon five fluorine six nitrogen two, represents the closest structural analogue, possessing one fewer methylene unit and correspondingly lower molecular weight of 202.06 grams per mole [17]. Both compounds exhibit exceptional reactivity toward nucleophilic attack, with perfluoroglutaronitrile demonstrating even greater reactivity due to its shorter chain length and increased electron deficiency [18] [19].
When compared to the non-fluorinated adiponitrile, octafluoroadiponitrile exhibits dramatically different physical properties, including significantly higher density, lower boiling point, and enhanced thermal stability [20] [21]. The non-fluorinated analogue has a molecular weight of only 108.14 grams per mole and a boiling point of 296.1 degrees Celsius, demonstrating the profound impact of fluorine substitution on molecular properties [20] [21]. The perfluorinated compound's lower boiling point of 132.3 degrees Celsius reflects the weaker intermolecular interactions despite the higher molecular weight [2] [21].
Perfluoroisobutyronitrile, with formula carbon four fluorine seven nitrogen one, provides insight into the behavior of monofunctional perfluorinated nitriles [22] [23]. This compound exhibits a remarkably low boiling point of 26.1 degrees Celsius and demonstrates the trend toward decreased boiling points with increased fluorination [22] [23]. The branched structure and lower molecular weight contribute to its volatile nature, contrasting with the relatively higher boiling point of the linear dinitrile compound [22].
Perfluorooctanoic acid represents another important comparison point within the perfluorinated compound family [15]. With molecular formula carbon eight hydrogen one fluorine fifteen oxygen two, this compound demonstrates the persistence and environmental concerns associated with perfluorinated substances [15] [16]. The carboxylic acid functionality provides different chemical behavior compared to the nitrile groups, but both compounds share exceptional thermal stability and resistance to degradation [15] [16].
The thermal stability ranking among these compounds follows the order: perfluorooctanoic acid greater than octafluoroadiponitrile approximately equal to perfluoroglutaronitrile and perfluoroisobutyronitrile, all significantly exceeding the non-fluorinated adiponitrile [15] [6] [22]. This trend reflects the strength of carbon-fluorine bonds and the overall stability imparted by extensive fluorination [7].
| Compound | Formula | Molecular Weight | Boiling Point (°C) | Thermal Stability | Reference |
|---|---|---|---|---|---|
| Octafluoroadiponitrile | C₆F₈N₂ | 252.065 | 132.3 | High | [1] [2] |
| Perfluoroglutaronitrile | C₅F₆N₂ | 202.06 | Not available | High | [17] |
| Adiponitrile (non-fluorinated) | C₆H₈N₂ | 108.14 | 296.1 | Moderate | [20] [21] |
| Perfluoroisobutyronitrile | C₄F₇N | 195.04 | 26.1 | High | [22] [23] |
| Perfluorooctanoic acid | C₈HF₁₅O₂ | 414.07 | Not available | Very High | [15] |
Acute Toxic;Irritant